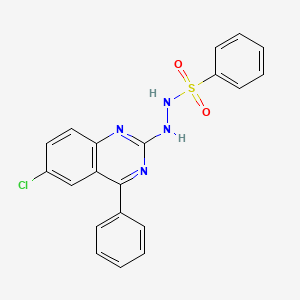

N’-(6-chloro-4-phénylquinazolin-2-yl)benzènesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a double-ring heterocyclic system with two nitrogen atoms. The presence of a chloro group and a phenyl group on the quinazoline ring, along with a benzenesulfonohydrazide moiety, contributes to its distinct chemical properties.

Applications De Recherche Scientifique

N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide typically involves the condensation of 6-chloro-4-phenylquinazoline with benzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chloro group on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The chloro and phenyl groups enhance its binding affinity, while the benzenesulfonohydrazide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(6-chloro-4-phenylquinazolin-2-yl)guanidine: Similar structure but with a guanidine group instead of benzenesulfonohydrazide.

2-(4-bromophenyl)-quinazolin-4(3H)-one: Contains a bromophenyl group and a quinazolinone core.

2-(4-chlorophenyl)-quinazolin-4(3H)-one: Similar to the above but with a chlorophenyl group.

Uniqueness

N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is unique due to the presence of the benzenesulfonohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is C19H16ClN5O2S. The compound features a quinazoline core substituted with a benzenesulfonohydrazide group, which is believed to contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds related to the quinazoline structure exhibit significant anticancer properties. For instance, derivatives of 6-chloro-4-phenylquinazoline have shown antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds have been reported in the range of 3.3 µM to 50.9 µM, indicating potent activity against these cancer types .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT-116 | 3.3 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT-116 | 4.9 |

The mechanism of action for these compounds often involves the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cancer cell survival and proliferation .

Anticonvulsant Activity

Moreover, quinazoline derivatives have been explored for their anticonvulsant properties. Studies have shown that certain modifications to the quinazoline structure can enhance anticonvulsant activity by interacting with AMPA receptors in the central nervous system . The binding affinity and efficacy of these compounds can vary significantly based on structural substitutions.

Table 2: Anticonvulsant Activity of Quinazoline Derivatives

| Compound ID | Mean Convulsion Threshold (mg/kg) | Percentage Protection (%) |

|---|---|---|

| 4b | 20 | 75 |

| 7b | 25 | 85 |

| 8a | 15 | 60 |

The biological activity of N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Many quinazoline derivatives act as inhibitors of specific kinases involved in tumor progression, such as PI3Kα, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Modulation of Receptor Activity : Compounds have been shown to bind to neurotransmitter receptors (e.g., AMPA), which can alter neuronal excitability and prevent seizures .

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways by increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic signals .

Case Studies

Recent studies have provided insights into the efficacy and safety profiles of N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide:

- Study on Anticancer Effects : In a controlled study involving mice with induced tumors, administration of this compound resulted in a significant increase in lifespan compared to controls, demonstrating its potential as an anticancer agent .

- Evaluation in Epileptic Models : In models of epilepsy, the compound exhibited dose-dependent anticonvulsant effects, suggesting its utility in managing seizure disorders .

Propriétés

IUPAC Name |

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2S/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)23-20(22-18)24-25-28(26,27)16-9-5-2-6-10-16/h1-13,25H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLIGNSWYTUDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.